Quinine Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in water and soluble in alcohol.

Synonyms

Canonical SMILES

Isomeric SMILES

Quinine Sulphate in Malaria Treatment

Quinine sulphate has a long history as a first-line treatment for malaria. Its effectiveness was discovered in the 17th century, and it remained the primary antimalarial drug until the mid-20th century []. Scientific research played a crucial role in establishing quinine sulphate as a treatment and understanding its mechanism of action. Studies demonstrated its ability to reduce parasite burden and alleviate malaria symptoms []. However, the emergence of drug-resistant malaria parasites has limited its use in many regions [].

Quinine Sulphate for Other Applications

Beyond malaria, scientific research is exploring potential applications of quinine sulphate in other areas. Here are two emerging fields of study:

Algal Biofuel Production

Research suggests quinine sulphate can be used as a selective predator control agent in open-pond algae cultivation for biofuel production []. Studies have shown that quinine sulphate can effectively target and eliminate rotifers, a common predator of algae, without significantly impacting algal growth []. This finding has the potential to improve the efficiency and sustainability of algal biofuel production.

Autoimmune Diseases

Scientific research is investigating the potential immunomodulatory properties of quinine sulphate. Some studies suggest it may have therapeutic potential in managing autoimmune diseases like lupus []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

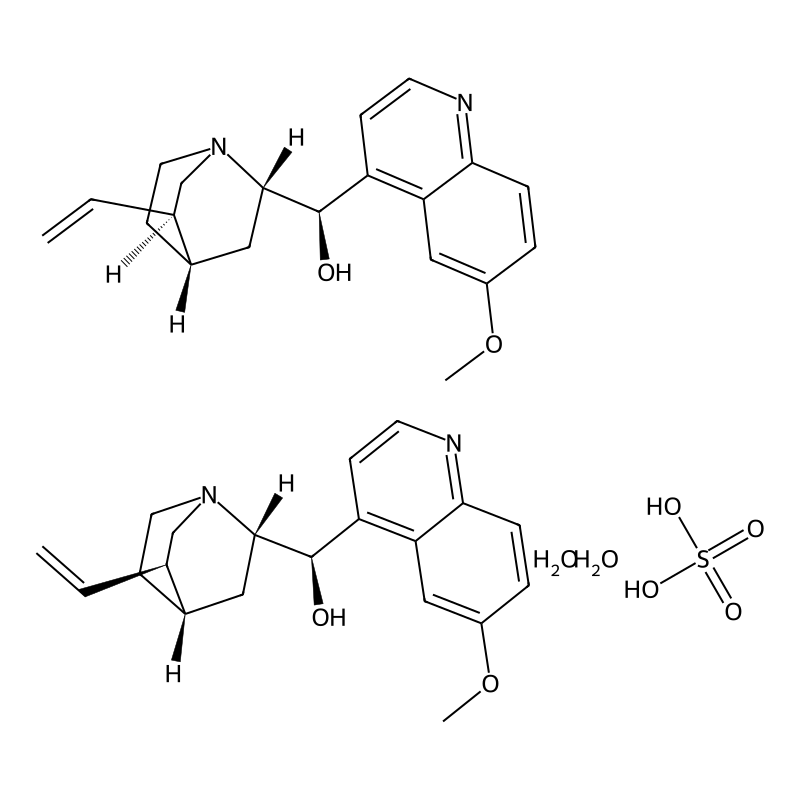

Quinine sulfate is a chemical compound derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. It is chemically described as cinchonan-9-ol, 6’-methoxy-, sulfate (2:1) (salt), dihydrate, with the molecular formula and a molecular weight of approximately 782.96 g/mol . Quinine sulfate appears as fine, white, needle-like crystals that are odorless and exhibit a very bitter taste. It is slightly soluble in water and alcohol but practically insoluble in ether .

Quinine sulfate's primary mechanism of action against malaria involves its effect on the parasite's life cycle within red blood cells. It disrupts the parasite's ability to digest hemoglobin, a vital nutrient for its survival []. Additionally, quinine may interfere with the parasite's ability to maintain its ionic balance within the host cell.

Quinine sulfate can be toxic at high doses, causing side effects like tinnitus (ringing in the ears), nausea, and vision problems []. In severe cases, it can lead to seizures, coma, and even death. People with certain medical conditions, like G6PD deficiency, are at increased risk for complications. Quinine sulfate is not flammable but should be handled with care due to its potential toxicity.

Data:

- Lethal dose (LD50) in rats: 500 mg/kg (orally)

- Fluorescence Reaction: When a saturated solution of quinine sulfate is acidified with sulfuric acid, it exhibits intense blue fluorescence, which disappears upon the addition of hydrochloric acid .

- Color Reaction: A solution of quinine sulfate turns emerald green when treated with bromine and ammonia, indicating its reactivity with halogens .

These reactions highlight its potential utility in analytical chemistry for detecting quinine.

Quinine sulfate is primarily known for its antimalarial activity. It acts as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The proposed mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite . Additionally, it has been noted for its analgesic and antipyretic properties, making it useful in treating fevers and pain associated with various conditions .

The synthesis of quinine sulfate typically involves extracting quinine from cinchona bark or through semi-synthetic pathways. The extraction process includes:

- Extraction: The bark is processed to isolate quinine through solvent extraction methods.

- Sulfation: Quinine can be converted into quinine sulfate by reacting it with sulfuric acid under controlled conditions to form the sulfate salt .

Alternative synthetic methods may also involve chemical modifications of related alkaloids.

Quinine sulfate has several applications:

- Antimalarial Treatment: It is used to treat severe cases of malaria, particularly those resistant to chloroquine .

- Flavoring Agent: Due to its bitter taste, it has been historically used as a flavoring agent in beverages such as tonic water .

- Muscle Relaxant: It is also employed in treating muscle disorders like nocturnal leg cramps due to its effects on muscle membranes .

Quinine sulfate has been studied for various drug interactions:

- Hypersensitivity Reactions: Serious reactions such as anaphylaxis have been reported, necessitating caution when administering this compound .

- Drug Metabolism: Quinine is primarily metabolized by hepatic cytochrome P450 enzymes, which can lead to interactions with other drugs metabolized by these pathways. For instance, it may affect the pharmacokinetics of anticoagulants and other antimalarials .

- Effects on Platelets: Quinine can induce thrombocytopenia by generating antibodies against platelet glycoproteins .

Quinine sulfate belongs to a class of compounds known as alkaloids. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Chloroquine | C18H26ClN3 | More effective against malaria; less toxic than quinine. |

| Quinidine | C20H24N2O2 | Used primarily as an antiarrhythmic agent; similar structure but different pharmacological effects. |

| Dihydroquinine | C20H26N2O2 | A derivative of quinine; has similar antimalarial properties but different pharmacokinetics. |

| Mefloquine | C17H16F6N2O3 | Used for malaria prophylaxis; distinct mechanism of action compared to quinine. |

Quinine sulfate's unique bitter taste and its historical significance in treating malaria set it apart from these compounds, despite their structural similarities.

The discovery of quinine sulfate is rooted in the ethnobotanical knowledge of Indigenous Andean communities, who used Cinchona bark to treat febrile illnesses long before European colonization. Jesuit missionaries documented its antipyretic properties in the early 17th century, dubbing it "Jesuits’ bark". The compound’s formal isolation, however, occurred in 1820, when French chemists Pierre Joseph Pelletier and Joseph Caventou extracted quinine from Cinchona bark using acid-base purification techniques. This breakthrough marked the transition from crude bark preparations to standardized alkaloid-based therapies, enabling precise dosing and widespread use against malaria.

The nomenclature Cinchona honors the Countess of Chinchón, whose alleged cure from malaria in 1638 popularized the bark in Europe, though historical records suggest this account is apocryphal. By the mid-19th century, quinine sulfate dominated malaria treatment, particularly after Dutch cultivation of Cinchona in Java ensured a stable supply. Its synthesis remained elusive until 1944, when Robert Burns Woodward and William von Eggers Doering achieved the first total synthesis, building on earlier work by Paul Rabe, who elucidated quinine’s core structure in 1908.

Table 1: Key Milestones in Quinine Sulfate Research

| Year | Discovery/Event | Contributors |

|---|---|---|

| 1630 | Indigenous use of Cinchona bark documented | Andean communities |

| 1820 | Isolation of quinine | Pelletier, Caventou |

| 1908 | Structural elucidation | Paul Rabe |

| 1944 | Total synthesis | Woodward, Doering |

Significance in Scientific Research

Quinine sulfate’s significance extends beyond its antimalarial properties. Its heterocyclic quinoline structure, featuring a bicyclic core with hydroxyl and methoxy substituents, has inspired synthetic analogs like chloroquine and hydroxychloroquine. The compound’s mechanism of action involves inhibition of hemozoin formation in Plasmodium parasites, a process critical to their survival.

In biochemistry, quinine sulfate serves as a fluorescence standard due to its high quantum yield (0.546) and distinct excitation/emission profiles (310 nm/450–481 nm). This property facilitates its use in spectroscopic calibration and cellular imaging. Recent studies also highlight its role in modulating serotonin biosynthesis via competitive inhibition of tryptophan hydroxylase (TPH2), linking it to neurological research.

Table 2: Comparative Analysis of Quinine Sulfate and Synthetic Antimalarials

Current State of Academic Interest

Contemporary research on quinine sulfate spans three domains:

- Antiviral Applications: During the COVID-19 pandemic, in silico and in vitro studies revealed quinine sulfate’s ability to bind SARS-CoV-2’s ACE2 receptor (binding energy: −8.1 kcal/mol) and inhibit viral replication by 90% at 10 μM. Clinical trials, however, showed mixed efficacy, with no significant difference in recovery rates compared to standard care.

- Analytical Chemistry: Advances in HPLC methodologies enable precise quantification of quinine sulfate in formulations. A 2022 study validated a stability-indicating HPLC protocol with a retention time of 4.6 minutes and a linear range of 48.7–193.87 μg/mL.

- Polymorphism and Material Science: Four crystalline forms of quinine sulfate exhibit distinct thermodynamic properties. Form II, a metastable polymorph, demonstrates 20% higher solubility than the stable Form I, offering insights into drug delivery optimization.

Table 3: Recent Research Trends (2020–2025)

Physical Constants

Melting Point and Thermal Behavior

Quinine sulfate exhibits distinct thermal characteristics that are essential for its identification and quality control. The anhydrous form demonstrates a melting point of 235.2°C [1], while the commonly encountered dihydrate form shows decomposition at approximately 225°C [2]. This thermal behavior is particularly significant as it indicates the presence of water molecules within the crystal lattice, which directly affects the compound's stability and handling requirements.

Thermal gravimetric analysis reveals that quinine sulfate dihydrate typically contains varying amounts of water depending on environmental conditions and storage history. Under ambient conditions, samples may contain approximately 5-6 molecules of water per molecule of quinine sulfate, rather than the theoretical 2 molecules expected for the dihydrate form [3]. This hygroscopic nature necessitates careful storage conditions to maintain consistent physicochemical properties.

The thermal decomposition pattern of quinine sulfate is characterized by initial water loss followed by decomposition of the organic matrix. Differential scanning calorimetry studies have identified multiple polymorphic forms with distinct thermal signatures. Form I shows a low-temperature endotherm at 154.4°C followed by conversion to a high-temperature form melting at 203.5°C [4]. Form II exhibits an endothermic transition at 144.7°C before melting at 214.5°C [4]. These thermal transitions are critical for understanding the stability and processing characteristics of different crystalline forms.

Density and Solubility Parameters

The density of quinine sulfate has been determined to be approximately 1.0807 g/cm³, although this value represents a rough estimate based on available data [1]. The specific gravity similarly measures 1.0807 [1], indicating that the compound is slightly denser than water. These density parameters are important for pharmaceutical formulation development and quality control procedures.

Water content analysis reveals significant variability depending on storage conditions. Thermogravimetric measurements demonstrate that undried samples may contain 4.24-4.96% water by weight, corresponding to 5.4-5.7 molecules of water per molecule of quinine sulfate [3]. Upon vacuum drying, the water content reduces to approximately 0.03-0.18%, approaching the theoretical dihydrate composition [3]. This hygroscopic behavior directly impacts the compound's stability and necessitates controlled storage conditions.

The European Pharmacopoeia and United States Pharmacopeia specify water content limits of 4.0-5.5% for pharmaceutical-grade quinine sulfate dihydrate [5]. This specification acknowledges the compound's hygroscopic nature while establishing acceptable limits for pharmaceutical applications. The theoretical water content for the dihydrate form is calculated to be 4.60% [6], providing a reference point for quality control procedures.

Refractive Index

The refractive index of quinine sulfate has been estimated to be 1.6000 [1]. This optical property is particularly relevant given the compound's well-documented fluorescence characteristics. The refractive index serves as a useful identification parameter and is frequently employed in pharmaceutical analysis and quality control procedures.

In fluorescence quantum yield determinations, the refractive index of the solvent system plays a crucial role in calculations. For quinine sulfate dissolved in 0.1 M sulfuric acid, the standard reference solvent system, the refractive index of 1.33 is typically used for quantum yield calculations [7] [8]. This standardization ensures consistency in fluorescence measurements across different laboratories and applications.

The compound's optical properties are further characterized by its strong absorption and emission characteristics. The ultraviolet absorption peaks around 350 nanometers, while fluorescence emission occurs at approximately 460 nanometers [9]. These optical properties, combined with the refractive index data, provide comprehensive characterization of the compound's photophysical behavior.

Acid-Base Properties

pKa Values and Protonation States

Quinine sulfate exhibits diprotic weak base characteristics with two distinct pKa values that govern its protonation behavior across different pH conditions. The compound possesses pKa values of 8.5 and 4.1 at 20°C [10], corresponding to the quinoline nitrogen and quinuclidine nitrogen atoms respectively. These values are fundamental to understanding the compound's solubility, stability, and biological activity profiles.

The protonation states of quinine sulfate vary significantly with pH, directly influencing its physicochemical properties. At pH 2.3, the compound exists predominantly in its diprotonated form, with both nitrogen atoms carrying positive charges [11]. Under physiological pH conditions around 7.0, the compound exists primarily in its monoprotonated state [11]. This pH-dependent protonation behavior has profound implications for the compound's solubility and pharmacokinetic properties.

Spectroscopic analysis reveals that protonation state changes are accompanied by characteristic shifts in both absorption and fluorescence spectra. The quinoline ring stretching mode in Raman spectroscopy splits into two distinct bands at 1370 and 1390 cm⁻¹ upon protonation [11]. The relative intensities of these bands serve as diagnostic indicators for determining the protonation state of the compound in solution.

Fluorescence properties are particularly sensitive to protonation state changes. In 0.1 M sulfuric acid, where the compound exists in its diprotonated form, quinine sulfate exhibits a quantum yield of 0.54 [7] [8]. This high quantum yield makes the compound valuable as a fluorescence standard for analytical applications. The fluorescence intensity decreases with increasing pH due to deprotonation effects [12].

Buffer Capacity

The buffer capacity of quinine sulfate systems is primarily determined by the compound's diprotic nature and the concentration of the buffering species present. While specific buffer capacity values are not extensively documented in the literature, the compound's behavior in various buffer systems has been characterized for analytical applications.

In sodium acetate buffer systems at pH 4.3, quinine sulfate demonstrates stable complexation behavior with biological macromolecules such as deoxyribonucleic acid [11]. The buffering capacity of such systems is sufficient to maintain pH stability during analytical procedures and biological interaction studies. The compound's behavior in phosphate buffer systems across the pH range of 6.0-7.9 shows gradual changes in fluorescence intensity, indicating maintained chemical stability within this pH range [12].

The compound's protonation equilibria contribute to the overall buffering capacity of solutions containing quinine sulfate. The presence of two ionizable groups with well-separated pKa values provides buffering capacity across a relatively broad pH range. This characteristic is particularly relevant for pharmaceutical formulation development where pH stability is crucial for product efficacy and stability.

Solubility Characteristics

pH-Dependent Solubility Profile

The solubility of quinine sulfate demonstrates a pronounced pH dependency that directly correlates with its protonation state. At pH 1.0, the compound exhibits maximum solubility of 4.44 mg/mL at 37°C [10]. As the pH increases, solubility decreases significantly, with values of 1.44 mg/mL at pH 4.5 and 0.83 mg/mL at pH 6.8 [10]. This inverse relationship between pH and solubility reflects the compound's behavior as a weak base, where protonation enhances aqueous solubility.

The pH-dependent solubility profile has significant implications for biopharmaceutical classification. According to Food and Drug Administration criteria, using the highest clinical dose of 648 mg, quinine sulfate fails to meet the highly soluble classification due to dose-to-solubility ratios exceeding 250 mL [10]. However, when evaluated using World Health Organization criteria with a 300 mg dose, the compound meets the highly soluble classification [10].

Temperature effects on solubility are also noteworthy. At 25°C and neutral pH conditions, aqueous solubility drops to approximately 0.058 mg/mL [13]. The United States Pharmacopeia describes the compound as soluble in "one part in 500 parts of water" at room temperature [5], while in boiling water, solubility increases to "one part in 32 parts of water" [14]. This temperature dependency is characteristic of most organic compounds and must be considered in pharmaceutical processing and formulation development.

Solvent Compatibility Matrix

Quinine sulfate exhibits variable solubility across different organic solvents, creating a comprehensive solvent compatibility profile essential for pharmaceutical development and analytical applications. In ethanol, the compound demonstrates good solubility, with the United States Pharmacopeia specifying solubility as "one part in 120 parts of alcohol" [15]. This alcohol solubility is frequently utilized in analytical procedures and extraction processes.

Chloroform and diethyl ether present limited solubility options for quinine sulfate. The compound shows only slight solubility in both chloroform and ether [15], restricting their use in formulation development. However, a mixture of chloroform and absolute alcohol in a 2:1 ratio provides adequate solubility for analytical applications [14]. This mixed solvent system is commonly employed in pharmaceutical analysis and purification procedures.

Modern analytical techniques utilize a broader range of solvents for quinine sulfate analysis. Acetonitrile, dichloromethane, toluene, isopropanol, and tetrahydrofuran all demonstrate good solubility characteristics for the compound [11]. These solvents are particularly valuable in chromatographic applications and solvatochromic studies. Acetone also provides good solubility and is frequently used in analytical procedures [11].

Partition Coefficient and Lipophilicity

The partition coefficient of quinine sulfate represents a critical parameter for understanding its distribution between aqueous and lipid phases, directly influencing its pharmacokinetic properties. Literature values for the octanol-water partition coefficient (log P) range from 2.33 to 3.44, depending on the experimental method and conditions employed [16] [17] [13].

Experimental determination using the shake-flask method yields a log P value of 2.33 [16], indicating moderate lipophilicity. This experimental approach involves equilibrating the compound between octanol and water phases, followed by quantitative analysis of each phase. The aqueous phase contained 15.75 mg in 25 mL, while the octanol phase contained 36.77 mg in 25 mL, resulting in the calculated partition coefficient [16].

Theoretical calculations using various computational methods provide additional perspective on the compound's lipophilicity. The ALOGPS method predicts a log P value of 2.82 [17], while Chemaxon calculations yield 2.51 [17]. The Biopharmaceutics Classification System reports a value of 3.44 [13], and the Martindale reference lists 3.4 [10]. These variations reflect differences in computational approaches and experimental conditions.

The moderate lipophilicity of quinine sulfate positions it favorably for biological membrane permeation while maintaining adequate aqueous solubility. This balance is crucial for oral bioavailability and tissue distribution. The compound's classification as moderately lipophilic supports its historical success as an antimalarial agent, requiring both aqueous solubility for absorption and lipophilicity for membrane penetration.

Surface and Interfacial Properties

The surface and interfacial properties of quinine sulfate are particularly relevant in the context of its interactions with biological membranes and macromolecules. While specific surface tension values are not extensively documented in the literature, the compound's behavior at interfaces has been characterized through various analytical techniques.

Spectroscopic studies reveal that quinine sulfate exhibits distinct behavior at interfaces, particularly in the presence of surfactants and biological membranes. The compound's fluorescence properties are significantly influenced by interfacial environments, with studies showing enhanced fluorescence intensity and altered decay kinetics when associated with silver nanoparticle surfaces [18]. This surface-enhanced fluorescence demonstrates the compound's sensitivity to interfacial environments.

The compound's interaction with biological interfaces, particularly deoxyribonucleic acid, involves both electrostatic and hydrophobic interactions. Raman spectroscopic analysis indicates that quinine sulfate intercalates into deoxyribonucleic acid base pairs through π-stacking interactions rather than simple electrostatic binding to the phosphate backbone [11]. This intercalation behavior suggests favorable interfacial properties for biological membrane interactions.

Chemical compatibility studies with various materials demonstrate the compound's stability in contact with different surfaces. The compound shows good compatibility with stainless steel and most pharmaceutical packaging materials under normal storage conditions [19]. However, compatibility with strong oxidizing agents and alkaline conditions is limited, necessitating careful consideration of storage and handling conditions [14].

| Property | Value | Temperature | Source |

|---|---|---|---|

| Melting Point (Anhydrous) | 235.2°C | - | ChemicalBook [1] |

| Melting Point (Dihydrate) | 225°C (decomposition) | - | Sigma-Aldrich [2] |

| Density | 1.0807 g/cm³ | 20°C | ChemicalBook [1] |

| Refractive Index | 1.6000 | 20°C | ChemicalBook [1] |

| Water Content (Undried) | 4.24-4.96% | 20°C | PMC Article [3] |

| Water Content (Dried) | 0.03-0.18% | 20°C | PMC Article [3] |

| pH | Solubility (mg/mL) | Temperature | Source |

|---|---|---|---|

| 1.0 | 4.44 | 37°C | FIP Biowaiver [10] |

| 4.5 | 1.44 | 37°C | FIP Biowaiver [10] |

| 6.8 | 0.83 | 37°C | FIP Biowaiver [10] |

| 7.5 | 0.75 | 37°C | FIP Biowaiver [10] |

| Method | Log P Value | Solvent System | Source |

|---|---|---|---|

| Experimental (Shake-Flask) | 2.33 | Octanol-Water | Research Study [16] |

| Theoretical (ALOGPS) | 2.82 | Octanol-Water | DrugBank [17] |

| Theoretical (Chemaxon) | 2.51 | Octanol-Water | DrugBank [17] |

| Literature Reference | 3.4 | Octanol-Water | Martindale [10] |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

Appearance

Melting Point

Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/

57 °C

Storage

UNII

KF7Z0E0Q2B

Related CAS

GHS Hazard Statements

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

... IS EFFECTIVE FOR SHORT- AND LONG-TERM TREATMENT OF SUPRAVENTRICULAR AND VENTRICULAR ARRHYTHMIAS. /QUINIDINE/

FOR PRACTICAL PURPOSES, QUINIDINE IS ONLY GIVEN ORALLY, ALTHOUGH IT CAN BE ADMINEITHER IM OR IV UNDER SPECIAL CIRCUMSTANCES. THE USUAL ORAL DOSE OF QUINIDINE SULFATE IS 200 TO 300 MG THREE TO FOUR TIMES A DAY. ... FOR PATIENTS WITH PREMATURE ATRIAL OR VENTRICULAR CONTRACTIONS OR MAINTENANCE THERAPY. HIGHER AND/OR MORE FREQUENT DOSES CAN BE USED FOR LIMITED PERIODS FOR TREATMENT OF PAROXYSMAL VENTRICULAR TACHYCARDIA.

Quinidine is used primarily as prophylactic therapy to maintain normal sinus rhythm after conversion of atrial fibrillation and/or flutter by other methods. The drug is also used to prevent the recurrence of paroxysmal atrial fibrillation, paroxysmal atrial tachycardia, paroxysmal atrioventricular junctional rhythm, paroxysmal ventricular tachycardia, and atrial or ventricular premature contractions.

For more Therapeutic Uses (Complete) data for QUINIDINE SULFATE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/

... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/

REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/

For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.

Pictograms

Irritant

Impurities

Other CAS

804-63-7

549-56-4

85135-87-1

Absorption Distribution and Excretion

METABOLITES AND SOME OF THE PARENT DRUG (20%) ARE EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/

LIVER METABOLISM & RENAL EXCRETION ARE THE MAIN ROUTES OF ELIMINATION. ENTEROHEPATIC CIRCULATION WOULD NOT SIGNIFICANTLY ALTER ABSORPTION KINETICS AS REFLECTED BY BLOOD CONCENTRATION.

PEAK PLASMA CONCN OF 0.29 UG/ML OF QUINIDINE WERE MEASURED @ 4 HR AFTER ADMIN OF SUSTAINED RELEASE CAPSULE (250 MG QUINIDINE BISULFATE) AND DECLINED STEADILY DURING THE NEXT 8 HR, WHILE AFTER ADMIN OF SUSTAINED RELEASE TABLET (300 MG QUINIDINE SULFATE) THEY WERE FAIRLY EVEN DURING 2-10 HR AFTER DOSING. PLASMA CONCENTRATIONS WERE HIGHER AT LATER TIMES FOR THE CAPSULE THAN FOR THE TABLET. THE BIOAVAILABILITY OF QUINIDINE FROM THE CAPSULES DURING 12 HR WAS 184% COMPARED TO THE TABLET. MEAN QUINIDINE PLASMA CONCN WERE SIGNIFICANTLY GREATER @ 3, 4, 6, 8, & 10 HR AFTER ADMIN OF THE CAPSULE THAN AFTER THE TABLET.

For more Absorption, Distribution and Excretion (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Metabolism Metabolites

MOST URINARY METABOLITES ARE HYDROXYLATED AT ONLY ONE SITE, EITHER ON THE QUINOLINE RING OR ON THE QUINUCLIDINE RING; SMALL AMOUNTS OF DIHYDROXY COMPOUNDS ARE ALSO FOUND. THE FRACTION OF A DOSE OF QUINIDINE THAT IS METABOLIZED & THE METABOLIC PATHWAY APPEAR TO VARY CONSIDERABLY FROM PATIENT TO PATIENT.

Quinidine is metabolized in the liver, principally via hydroxylation to 3-hydroxyquinidine and 2-quinidinone. The metabolites may be pharmacologically active. Approximately 10-50% of a dose is excreted in urine (probably by glomerular filtration) as unchanged drug within 24 hr. /Quinidine/

Associated Chemicals

Wikipedia

7-Dehydrocholesterol

FDA Medication Guides

Quinine Sulfate

CAPSULE;ORAL

SUN PHARM INDUSTRIES

06/19/2019

Drug Warnings

INDIVIDUALS WITH THE LONG Q-T SYNDROME OR THOSE WHO RESPOND TO LOW CONCENTRATIONS OF QUINIDINE WITH MARKED LENGTHENING OF THE Q-T INTERVAL APPEAR TO BE PARTICULARLY AT RISK /OF SYNCOPE OR SUDDEN DEATH/ AND SHOULD NOT BE TREATED WITH THIS DRUG. /QUINIDINE/

EXCESSIVE CONCENTRATION OF DRUG IN PLASMA WILL CAUSE ADVERSE EFFECTS IN ANY PATIENT. BECAUSE QUINIDINE HAS LOW THERAPEUTIC RATIO, CONSTANT VIGILANCE IS THUS REQUIRED IN EVERY PATIENT TAKING THIS DRUG. /QUINIDINE/

Quinidine should be used with extreme caution, if at all, in patients with incomplete atrioventricular nodal block, since complete heart block and asystole may result. Im or iv administration of quinidine is especially hazardous in the presence of atrioventricular block, in the absence of atrial activity, and the patients with extensive myocardial injury. Hypokalemia, hypoxia, and disorders of acid base balance must be eliminated as potentiating factors in patients who require large doses of antiarrhythmic agents to control ventricular arrhythmias.

For more Drug Warnings (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Biological Half Life

... EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/

Quinidine generally has a plasma half-life of 6-8 hr in healthy individuals, but half-life may range from 3-16 hr or longer. In one study in patients with Plasmodium falciparum malaria, the elimination half-life of the drug averaged 12.8 hr (range: 6.6-24.8 hr). /Quinidine/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Finely ground cinchona bark mixed with lime is extracted with hot, high-boiling paraffin oil. The solution is filtered, shaken with dilute sulfuric acid, and the latter neutralized while still hot with sodium carbonate; on cooling, quinine sulfate crystallized out. The sulfate is then treated with ammonia, the alkaloid being obtained.

General Manufacturing Information

Analytic Laboratory Methods

Liquid chromatography determination in soft drinks.

Clinical Laboratory Methods

QUINIDINE WAS DETERMINED IN PLASMA AFTER IV INJECTION OF QUINIDINE SULFATE (12.5 & 25 MG/KG AS QUINIDINE BASE) INTO RATS. THE UNCHANGED QUINIDINE WAS DETERMINED BY SPECTROFLUORODENSITOMETRY, EXCITATION AND EMISSION AT 350 AND 450 NM.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

Interactions

DRUGS ... SUCH AS PHENOBARBITAL OR PHENYTOIN ... MAY SIGNIFICANTLY SHORTEN DURATION OF ACTION OF QUINIDINE BY INCR RATE OF ELIMINATION. ... NITROGLYCERIN CAN CAUSE SEVERE POSTURAL HYPOTENSION IN PATIENTS WHO ARE TAKING QUINIDINE. /QUINIDINE/

QUINIDINE IS WEAK BASE EXCRETED ... BY KIDNEY & ITS BIOLOGICAL HALF-LIFE MAY BE PROLONGED ... IF PH OF URINE IS INCREASED. ... CARBONIC ANHYDRASE INHIBITORS, SODIUM BICARBONATE, & THIAZIDE DIURETICS, ALL OF WHICH INCR URINARY PH MAY SERVE TO INCR LIPID SOLUBILITY & TUBULAR REABSORPTION OF QUINIDINE & THUS PROLONG ITS THERAPEUTIC EFFECT. /QUINIDINE/

QUINIDINE (300 MG), SLOWLY ADMIN IV, CAUSED RETURN OF PARALYSIS INDUCED BY SUCCINYLCHOLINE (40 MG IV). QUINIDINE MAY ENHANCE OR CAUSE A RECURRENCE OF NEUROMUSCULAR EFFECTS OF TUBOCURARINE. /QUINIDINE/

For more Interactions (Complete) data for QUINIDINE SULFATE (30 total), please visit the HSDB record page.

Stability Shelf Life

Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/

Dates

2: Guo Y, Cao F, Qiu P, Wang Z. Studies of the effect of halide ions on the fluorescence of quinine sulfate. Luminescence. 2019 Jun;34(4):450-455. doi: 10.1002/bio.3627. Epub 2019 Apr 7. PubMed PMID: 30957348.

3: Kristoffersen AS, Erga SR, Hamre B, Frette Ø. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. J Fluoresc. 2018 Sep;28(5):1065-1073. doi: 10.1007/s10895-018-2270-z. Epub 2018 Jul 26. PubMed PMID: 30046998; PubMed Central PMCID: PMC6153725.

4: Shenthar J, Chakali SS, Acharya D, Parvez J, Banavalikar B. Oral quinine sulfate for the treatment of electrical storm and prevention of recurrent shocks in Brugada syndrome after failed cilostazol therapy. HeartRhythm Case Rep. 2017 Aug 24;3(10):470-474. doi: 10.1016/j.hrcr.2017.07.005. eCollection 2017 Oct. PubMed PMID: 29062700; PubMed Central PMCID: PMC5643860.

5: Xu C, Wu K, Van Ginkel SW, Igou T, Lee HJ, Bhargava A, Johnston R, Snell T, Chen Y. The Use of the Schizonticidal Agent Quinine Sulfate to Prevent Pond Crashes for Algal-Biofuel Production. Int J Mol Sci. 2015 Nov 17;16(11):27450-6. doi: 10.3390/ijms161126035. PubMed PMID: 26593899; PubMed Central PMCID: PMC4661893.

6: Joshi S, Pant DD. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Sep 5;148:49-59. doi: 10.1016/j.saa.2015.03.115. Epub 2015 Apr 3. PubMed PMID: 25863459.

7: Houstoun M, Reichman ME, Graham DJ, Nambiar S, Shamsuddin H, Jones SC, Cao K, Wernecke M, Lam C, Worrall CM, MaCurdy TE, Kelman JA. Use of an active surveillance system by the FDA to observe patterns of quinine sulfate use and adverse hematologic outcomes in CMS Medicare data. Pharmacoepidemiol Drug Saf. 2014 Sep;23(9):911-7. doi: 10.1002/pds.3644. Epub 2014 May 28. PubMed PMID: 24872151.

8: Peyer AK, Abicht A, Heinimann K, Sinnreich M, Fischer D. Quinine sulfate as a therapeutic option in a patient with slow channel congenital myasthenic syndrome. Neuromuscul Disord. 2013 Jul;23(7):571-4. doi: 10.1016/j.nmd.2013.04.001. Epub 2013 May 18. PubMed PMID: 23688972.

9: Lai X, Lin Y, Zhang C, Zhou X. Study on the interaction between quinine sulfate and DNA by multiple spectral methods and their analytical applications. Anal Sci. 2013;29(4):435-40. PubMed PMID: 23574671.

10: Farombi EO, Ekor M, Adedara IA, Tonwe KE, Ojujoh TO, Oyeyemi MO. Quercetin protects against testicular toxicity induced by chronic administration of therapeutic dose of quinine sulfate in rats. J Basic Clin Physiol Pharmacol. 2012 Feb 27;23(1):39-44. doi: 10.1515/jbcpp-2011-0029. PubMed PMID: 22865448.

11: Strauch S, Dressman JB, Shah VP, Kopp S, Polli JE, Barends DM. Biowaiver monographs for immediate-release solid oral dosage forms: quinine sulfate. J Pharm Sci. 2012 Feb;101(2):499-508. doi: 10.1002/jps.22810. Epub 2011 Nov 11. PubMed PMID: 22081435.

12: Baroni A, Paoletti I, Ruocco E, Ayala F, Corrado F, Wolf R, Tufano MA, Donnarumma G. Antiviral effects of quinine sulfate on HSV-1 HaCat cells infected: analysis of the molecular mechanisms involved. J Dermatol Sci. 2007 Sep;47(3):253-5. Epub 2007 Jun 27. PubMed PMID: 17600687.

13: Ramírez A, Galván JM. [Torsades-de-pointes-type ventricular tachycardia in a patient with digitalis intoxication under chronic treatment with quinine sulfate]. Med Intensiva. 2007 Mar;31(2):106-7. Spanish. PubMed PMID: 17433191.

14: Walker R. Quinine sulfate inhibits invasion of Salmonella typhimurium and Shigella flexneri: a preliminary study. J Travel Med. 2006 Sep-Oct;13(5):324; author reply 324. PubMed PMID: 16987134.

15: Wolf R, Tufano MA, Ruocco V, Grimaldi E, Ruocco E, Donnarumma G, Baroni A. Quinine sulfate inhibits invasion of some bacterial skin pathogens. Int J Dermatol. 2006 Jun;45(6):661-3. PubMed PMID: 16796622.

16: Veldhuizen MG, van Rooden AP, Kroeze JH. Dissociating pleasantness and intensity with quinine sulfate/sucrose mixtures in taste. Chem Senses. 2006 Sep;31(7):649-53. Epub 2006 Jun 22. PubMed PMID: 16793856.

17: Wolf R, Grimaldi E, Donnarumma G, Greco R, Auricchio L, De Filippis A, Tufano MA. Quinine sulfate inhibits invasion of Salmonella typhimurium and Shigella flexneri: a preliminary study. J Travel Med. 2005 Nov-Dec;12(6):343-6. PubMed PMID: 16343387.

18: Takeuchi T, Sumida J. Indirect detection of halide ions via fluorescence quenching of quinine sulfate in microcolumn ion chromatography. Anal Sci. 2004 Jun;20(6):983-5. PubMed PMID: 15228124.

19: Wolf R, Baroni A, Greco R, Corrado F, Ruocco E, Tufano MA, Ruocco V. Quinine sulfate and HSV replication. Dermatol Online J. 2003 Aug;9(3):3. PubMed PMID: 12952750.

20: Wolf R, Baroni A, Greco R, Donnarumma G, Ruocco E, Tufano MA, Ruocco V. Quinine sulfate and bacterial invasion. Ann Clin Microbiol Antimicrob. 2002 Oct 22;1:5. PubMed PMID: 12437776; PubMed Central PMCID: PMC149380.